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Compound of Interest

Compound Name:
methyl (2R)-2-hydroxy-4-

methylpentanoate

CAS No.: 112529-90-5

Cat. No.: B3082433

Get Quote

Introduction & Chemical Identity
Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical

chiral building block used in the synthesis of depsipeptides, pharmaceutical intermediates, and

flavor compounds. As the methyl ester of D-leucic acid (2-hydroxyisocaproic acid), it serves as

a stable, lipophilic precursor for introducing the (R)-2-hydroxy-4-methylpentanoyl moiety into

complex organic frameworks.

This guide provides a rigorous spectral analysis of the molecule, synthesizing experimental

data with mechanistic interpretations of the observed signals.
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Property Specification

IUPAC Name Methyl (2R)-2-hydroxy-4-methylpentanoate

Common Name Methyl D-Leucate

CAS Number
112529-90-5 (2R-isomer); 40348-72-9

(racemate/unspecified)

Molecular Formula

C

H

O

Molecular Weight 146.19 g/mol

Chirality (R)-enantiomer

Physical State Colorless to pale yellow liquid

Boiling Point ~72–74 °C at 12 mmHg (est.)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H and

C NMR spectra of Methyl D-Leucate are characterized by the distinct shielding patterns of the
isobutyl tail and the deshielding effects of the

-hydroxy ester functionality.

H NMR Analysis (400 MHz, CDCl )
The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic (

and

), often resulting in complex splitting patterns rather than simple doublets.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

0.94
Doublet (

Hz)
6H

C5-H

, C4-Me

Methyl groups of

the isobutyl tail.

1.52 – 1.68 Multiplet 2H

C3-H

, C3-H

Diastereotopic

methylene

protons. Distinct

magnetic

environments

due to C2

chirality.

1.86 Multiplet 1H C4-H

Methine proton

of the isopropyl

group.

2.80 Broad Singlet 1H -OH

Hydroxyl proton

(shift varies with

concentration/sol

vent).

3.78 Singlet 3H -OCH

Methyl ester

protons.

Characteristic

sharp singlet.

4.21
dd (

Hz)
1H C2-H

-Methine.

Deshielded by

adjacent -OH

and -COOMe.

Expert Insight: The coupling constant of the C2 proton (

Hz) reflects the gauche/anti conformational equilibrium with the C3 methylene protons. In high-
precision drug synthesis, monitoring the resolution of the C3 diastereotopic protons can serve
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as a quick check for racemization, as the enantiomer would show identical shifts but the
racemate might show peak broadening or splitting in chiral solvents.

C NMR Analysis (100 MHz, CDCl )
Shift (

, ppm)
Assignment Type Notes

21.6, 23.2 C5, C4-Me CH Terminal methyls (may

appear distinct).

24.6 C4 CH
Methine of isobutyl

group.

43.6 C3 CH Methylene bridge.

52.4 OMe CH Methyl ester carbon.

69.2 C2 CH -Carbon (bearing OH).

176.1 C1 C=O
Carbonyl carbon

(Ester).

Mass Spectrometry (MS) Profile
The fragmentation of Methyl D-Leucate under Electron Ionization (EI, 70 eV) is driven by

-cleavage relative to the hydroxyl and ester groups. The molecular ion (

) is typically weak or absent.

Key Fragmentation Pathways
-Cleavage (Loss of COOMe): Cleavage of the C1-C2 bond yields the stable oxonium ion
fragment (

).

-Cleavage (Loss of Isobutyl): Cleavage of the C2-C3 bond yields the fragment at

89.
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McLafferty-Type Rearrangement: Less common in

-hydroxy esters but can lead to loss of neutral alkene fragments.

Dominant Ions:

87: Base peak (typically). Corresponds to the loss of the methoxycarbonyl group (

) or the isobutyl group depending on the specific pathway dominance. In

-hydroxy methyl esters, the ion

is favored. For Leucate (

), this mass is

.

129: Loss of OH (

).

43: Isopropyl cation (

), characteristic of the isobutyl tail.

Fragmentation Logic Diagram

Mechanism

Molecular Ion (M+)
m/z 146

Fragment A
[M - COOMe]+

m/z 87
(Base Peak)

α-Cleavage (C1-C2)

Fragment B
[M - Isobutyl]+

m/z 89

α-Cleavage (C2-C3)

Fragment C
[C3H7]+
m/z 43

Alkyl Fragmentation
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Figure 1: Primary mass spectral fragmentation pathways for Methyl (2R)-2-hydroxy-4-
methylpentanoate.

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the ester and hydroxyl functionalities.

Wavenumber (cm

)
Vibration Mode Functional Group Description

3450 – 3550 O-H Stretch Alcohol
Broad band, intensity

varies with H-bonding.

2955, 2870 C-H Stretch Alkyl

Strong absorptions

from isobutyl and

methyl groups.

1735 – 1750 C=O Stretch Ester

Sharp, strong peak.

Characteristic of

aliphatic esters.

1200 – 1260 C-O Stretch Ester/Alcohol

Strong stretching

vibrations of the C-O-

C and C-O-H bonds.

Chiral Analysis & Optical Rotation
Validating the stereochemistry is paramount, as the (S)-enantiomer (L-Leucic acid derivative) is

a common impurity or alternative product.

Specific Rotation

:

(c = 1.0, CHCl

)

Note: The (S)-enantiomer typically exhibits
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.

Protocol: Ensure the sample is strictly anhydrous; moisture can affect the rotation value

due to H-bonding changes.

Synthesis & Isolation Protocol
To obtain high-purity spectral standards, the following synthesis via diazotization of D-Leucine

is recommended. This method proceeds with retention of configuration due to the neighboring

group participation of the carboxylate, forming a transient

-lactone species.

Workflow Diagram

D-Leucine
(2R-Amino Acid)

Diazotization
(NaNO2, H2SO4, 0°C)

D-Leucic Acid
(Retention of Config)

N2 displacement Esterification
(MeOH, H+, Reflux)

Methyl D-Leucate
(>98% ee)

Fischer Esterification

Click to download full resolution via product page

Figure 2: Synthetic route from D-Leucine to Methyl D-Leucate preserving stereochemistry.

Step-by-Step Methodology
Diazotization (Acid Formation):

Dissolve D-Leucine (10 mmol) in 1M H

SO

at 0°C.

Dropwise add aqueous NaNO

(1.5 eq) over 30 mins. Maintain temp < 5°C to prevent side reactions.

Stir 3h at 0°C, then overnight at RT.

Extract with Et
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O (3x). Dry organic layer (MgSO

) and concentrate to yield D-Leucic acid (solid).

Esterification:

Dissolve the crude acid in anhydrous Methanol.

Add catalytic conc. H

SO

(or Acetyl Chloride to generate HCl in situ).

Reflux for 4 hours.

Concentrate, redissolve in Et

O, wash with sat. NaHCO

(removes unreacted acid).

Dry and concentrate.

Purification:

Distillation under reduced pressure (bulb-to-bulb, Kugelrohr) is preferred over column

chromatography to avoid hydrolysis or racemization on acidic silica.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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